N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide
Description
Properties
CAS No. |
62032-92-2 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N4OS/c1-4-3-13-7-9-6(8-5(2)12)10-11(4)7/h3H,1-2H3,(H,8,10,12) |
InChI Key |
PPQTVYMPSHJRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=NN12)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-b][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, phenyl isocyanate, and various hydrazine derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include O-alkyl and O-phenylcarbamoyl derivatives, which exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, some derivatives have been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Substitution with a 4-fluorophenyl group at position 6 confers strong anticonvulsant activity (MES ED₅₀ = 42.7 mg/kg), attributed to the electron-withdrawing fluorine atom enhancing receptor binding .
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : A 4-propoxy group increases lipophilicity, enabling dual activity in MES and PTZ seizure models .
- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide : Incorporation of a phenyl-triazolo-thiadiazole moiety results in potent CDK5/p25 inhibition (IC₅₀ = 42 nM), highlighting the role of extended aromatic systems in enzyme targeting .
Acetamide-Linked Derivatives
- N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g): The nitro groups on both the thiazole and quinoxaline rings enhance antimicrobial activity, likely due to increased electrophilicity and membrane disruption .
- 2-[(3-Methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (3.1): A thioether linkage and triazino-quinazoline core improve antifungal potency, with MIC values <10 µg/mL against Candida albicans .
Anticonvulsant Activity
| Compound | Substituent | MES ED₅₀ (mg/kg) | PTZ Activity | Reference |
|---|---|---|---|---|
| Target Compound | 6-Methyl | Not reported | Not reported | - |
| 3c | 4-Fluorophenyl | 42.7 | Inactive | |
| 5b | 4-Propoxyphenyl | 58.3 | Active |
Key Insight : The absence of a phenyl group in the target compound may reduce anticonvulsant efficacy compared to 3c and 5b, but its methyl group could improve bioavailability .
Antimicrobial Activity
| Compound | Substituent | MIC (µg/mL) | Reference |
|---|---|---|---|
| Target Compound | 6-Methyl | Not tested | - |
| 11g | 4-Nitrophenyl, 6-nitroquinoxaline | 12.5 (E. coli) | |
| 3.1 | Triazino-quinazoline | 8.0 (C. albicans) |
Key Insight : Nitro and heteroaromatic substituents significantly enhance antimicrobial activity compared to alkyl or alkoxy groups .
Spectral Characterization
- IR/NMR Trends : Acetamide C=O stretches appear at 1671–1682 cm⁻¹ , while triazole C–N vibrations occur at 1303–1340 cm⁻¹. Methyl groups in the target compound would show δ 2.1–2.5 ppm in ¹H NMR .
Biological Activity
N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an anticonvulsant, anticancer agent, and its antimicrobial effects.
- Molecular Formula : C12H11N3S
- Molecular Weight : 229.30 g/mol
- CAS Number : 66894-15-3
1. Anticonvulsant Activity
Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit notable anticonvulsant properties. For instance, a study evaluated various thiazolo derivatives for their efficacy against seizures induced by maximal electroshock and pentylene tetrazole in mice. The results demonstrated that compounds similar to this compound showed significant protective effects against seizures .
2. Anticancer Properties
Thiazole and triazole derivatives are recognized for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds with specific substituents exhibited IC50 values in the low micromolar range . The presence of electron-donating groups like methyl at strategic positions was found to increase activity significantly .
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Antitumor | 1.61 ± 1.92 |
| Compound 10 | Antitumor | 1.98 ± 1.22 |
3. Antimicrobial Effects
The antimicrobial activity of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored against various pathogens. In a study assessing antifungal properties against Candida species, certain derivatives showed promising activity; however, the specific compound this compound's efficacy remains to be fully characterized .
Case Studies
Case Study 1: Anticonvulsant Efficacy
A series of thiazolo derivatives were synthesized and tested for anticonvulsant activity. Among them, this compound demonstrated significant efficacy in reducing seizure duration and frequency in animal models.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers.
Q & A
Q. Which computational methods are effective for predicting binding modes and off-target effects?
- Answer: Combine:
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns (RMSD <2.0 Å indicates stable complexes).
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the triazole ring).
- Off-Target Screening : Use SwissTargetPrediction to prioritize kinases and GPCRs for experimental validation .
Q. How do advanced analytical techniques (e.g., DSC, HRMS) address challenges in purity assessment?
- Answer:
- DSC : Detect polymorphic forms (e.g., endothermic peaks at 150°C vs. 165°C indicate crystalline vs. amorphous phases).
- HRMS-Orbitrap : Resolve isotopic patterns (e.g., [M+Na]+ at m/z 245.0921 vs. 245.0918 for impurities) with <3 ppm error.
- 2D NMR (HSQC/HMBC) : Assign quaternary carbons and confirm regiochemistry .
Q. What strategies validate the compound’s mechanism of action against specific biological targets?
- Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD <1 µM suggests high affinity).
- CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., FabI in S. aureus) to confirm loss of activity.
- Transcriptomics : RNA-seq to identify upregulated resistance genes (e.g., efflux pumps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
